molecular formula C20H22N4O B2866368 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine CAS No. 2320924-90-9

3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine

Cat. No.: B2866368
CAS No.: 2320924-90-9
M. Wt: 334.423
InChI Key: QJEOOHPDUJFIBK-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzoyl group and further functionalized with pyrazole and pyrrole moieties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The pyrazole and pyrrole groups are then introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. This method allows for precise control over reaction parameters and can be optimized to minimize waste and reduce production costs. The use of automated systems and real-time monitoring ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it could inhibit a particular enzyme involved in a metabolic pathway, leading to therapeutic effects in disease treatment. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine shares structural similarities with other piperidine derivatives, such as piperidine-4-carboxylic acid and 1-benzoylpiperidine.
  • Pyrazole and pyrrole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 1H-pyrrole-2-carboxylic acid.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-22-14-18(13-21-22)17-5-4-12-24(15-17)20(25)16-6-8-19(9-7-16)23-10-2-3-11-23/h2-3,6-11,13-14,17H,4-5,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEOOHPDUJFIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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